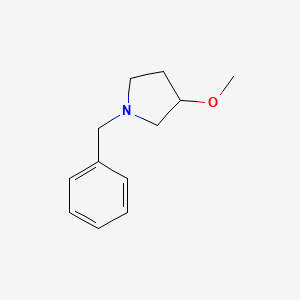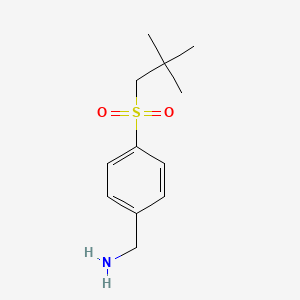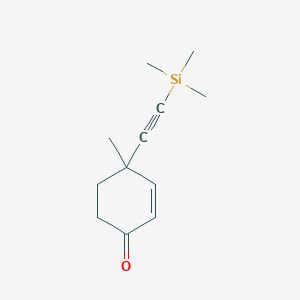
12-(2,2,2-TRIFLUOROACETAMIDO)DODECANOIC ACID
Vue d'ensemble
Description
12-(2,2,2-TRIFLUOROACETAMIDO)DODECANOIC ACID is a synthetic organic compound with the molecular formula C14H24F3NO3 It is characterized by the presence of a dodecanoic acid backbone with a trifluoroacetyl group attached to the amino group at the 12th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dodecanoic acid, 12-[(trifluoroacetyl)amino]- typically involves the reaction of dodecanoic acid with trifluoroacetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
Dodecanoic acid+Trifluoroacetic anhydride→Dodecanoic acid, 12-[(trifluoroacetyl)amino]-
Industrial Production Methods
In an industrial setting, the production of dodecanoic acid, 12-[(trifluoroacetyl)amino]- may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation, crystallization, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
12-(2,2,2-TRIFLUOROACETAMIDO)DODECANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trifluoroacetyl group to an amino group.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
12-(2,2,2-TRIFLUOROACETAMIDO)DODECANOIC ACID has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving lipid metabolism and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which dodecanoic acid, 12-[(trifluoroacetyl)amino]- exerts its effects involves interactions with specific molecular targets. The trifluoroacetyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can inhibit enzyme activity or alter cellular processes, depending on the specific context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecanoic acid: Lacks the trifluoroacetyl group, resulting in different chemical properties and reactivity.
12-Aminododecanoic acid: Contains an amino group instead of the trifluoroacetyl group, leading to different biological and chemical behavior.
Uniqueness
12-(2,2,2-TRIFLUOROACETAMIDO)DODECANOIC ACID is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased electrophilicity and potential for specific interactions with biological targets.
This comprehensive overview highlights the significance of dodecanoic acid, 12-[(trifluoroacetyl)amino]- in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for further research and development.
Propriétés
Numéro CAS |
124051-56-5 |
|---|---|
Formule moléculaire |
C14H24F3NO3 |
Poids moléculaire |
311.34 g/mol |
Nom IUPAC |
12-[(2,2,2-trifluoroacetyl)amino]dodecanoic acid |
InChI |
InChI=1S/C14H24F3NO3/c15-14(16,17)13(21)18-11-9-7-5-3-1-2-4-6-8-10-12(19)20/h1-11H2,(H,18,21)(H,19,20) |
Clé InChI |
BGMHCFDQJXHECB-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCC(=O)O)CCCCCNC(=O)C(F)(F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














